molecular formula C37H39ClN2O8 B13341173 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(2-(tert-butoxy)-2-oxoethyl)-1-(tert-butoxycarbonyl)-7-chloro-1H-indol-3-yl)propanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(2-(tert-butoxy)-2-oxoethyl)-1-(tert-butoxycarbonyl)-7-chloro-1H-indol-3-yl)propanoic acid

Cat. No.: B13341173
M. Wt: 675.2 g/mol
InChI Key: QPZQBSSNOXDCDV-GDLZYMKVSA-N
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(2-(tert-butoxy)-2-oxoethyl)-1-(tert-butoxycarbonyl)-7-chloro-1H-indol-3-yl)propanoic acid is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(2-(tert-butoxy)-2-oxoethyl)-1-(tert-butoxycarbonyl)-7-chloro-1H-indol-3-yl)propanoic acid involves multiple steps. The process typically starts with the preparation of the fluorenylmethoxycarbonyl (Fmoc) protected amino acid. This is followed by the introduction of the indole moiety through a series of coupling reactions. The tert-butoxy groups are introduced to protect the functional groups during the synthesis. The final step involves deprotection to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can handle the complex sequence of reactions required to produce the compound efficiently. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(2-(tert-butoxy)-2-oxoethyl)-1-(tert-butoxycarbonyl)-7-chloro-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups.

    Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(2-(tert-butoxy)-2-oxoethyl)-1-(tert-butoxycarbonyl)-7-chloro-1H-indol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used in the study of protein interactions and enzyme mechanisms. Its ability to form stable complexes with proteins makes it a valuable tool for biochemical research.

Medicine

In medicine, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(2-(tert-butoxy)-2-oxoethyl)-1-(tert-butoxycarbonyl)-7-chloro-1H-indol-3-yl)propanoic acid has potential applications as a drug candidate. Its unique structure allows it to interact with specific biological targets, making it a promising lead compound for drug development.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(2-(tert-butoxy)-2-oxoethyl)-1-(tert-butoxycarbonyl)-7-chloro-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can trigger various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(2-(tert-butoxy)-2-oxoethyl)-1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid
  • ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(2-(tert-butoxy)-2-oxoethyl)-1-(tert-butoxycarbonyl)-5-chloro-1H-indol-3-yl)propanoic acid

Uniqueness

What sets ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(2-(tert-butoxy)-2-oxoethyl)-1-(tert-butoxycarbonyl)-7-chloro-1H-indol-3-yl)propanoic acid apart from similar compounds is its specific substitution pattern and the presence of the chloro group at the 7-position of the indole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C37H39ClN2O8

Molecular Weight

675.2 g/mol

IUPAC Name

(2R)-3-[7-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]indol-3-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C37H39ClN2O8/c1-36(2,3)47-31(41)19-30-26(25-16-11-17-28(38)32(25)40(30)35(45)48-37(4,5)6)18-29(33(42)43)39-34(44)46-20-27-23-14-9-7-12-21(23)22-13-8-10-15-24(22)27/h7-17,27,29H,18-20H2,1-6H3,(H,39,44)(H,42,43)/t29-/m1/s1

InChI Key

QPZQBSSNOXDCDV-GDLZYMKVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CC1=C(C2=C(N1C(=O)OC(C)(C)C)C(=CC=C2)Cl)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CC(C)(C)OC(=O)CC1=C(C2=C(N1C(=O)OC(C)(C)C)C(=CC=C2)Cl)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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